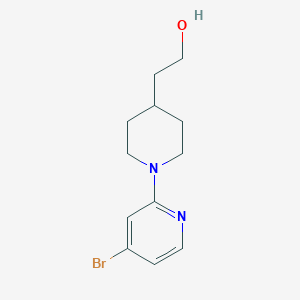
1-(4-Bromo-2-pyridinyl)-4-piperidineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-pyridinyl)-4-piperidineethanol is a chemical compound with the molecular formula C12H16BrNO It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a piperidine ring through an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-pyridinyl)-4-piperidineethanol typically involves the reaction of 4-bromo-2-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-pyridinyl)-4-piperidineethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of 1-(4-Bromo-2-pyridinyl)-4-piperidinecarboxylic acid.
Reduction: Formation of 1-(4-Hydroxy-2-pyridinyl)-4-piperidineethanol.
Substitution: Formation of 1-(4-Amino-2-pyridinyl)-4-piperidineethanol.
Scientific Research Applications
1-(4-Bromo-2-pyridinyl)-4-piperidineethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-pyridinyl)-4-piperidineethanol involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the nature of the target.
Comparison with Similar Compounds
- 1-(4-Bromo-2-pyridinyl)ethanone
- 4-(4-Bromo-2-pyridinyl)morpholine
- N-(4-bromo-2-pyridinyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide
Comparison: 1-(4-Bromo-2-pyridinyl)-4-piperidineethanol is unique due to the presence of both a piperidine ring and an ethanol group, which confer distinct chemical and biological properties. Compared to 1-(4-Bromo-2-pyridinyl)ethanone, it has an additional piperidine ring, enhancing its potential interactions with biological targets. The presence of the ethanol group also differentiates it from 4-(4-Bromo-2-pyridinyl)morpholine, which contains a morpholine ring instead.
Properties
Molecular Formula |
C12H17BrN2O |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
2-[1-(4-bromopyridin-2-yl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C12H17BrN2O/c13-11-1-5-14-12(9-11)15-6-2-10(3-7-15)4-8-16/h1,5,9-10,16H,2-4,6-8H2 |
InChI Key |
XQSONEQISINJQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















